2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione)

Catalog No.
S13960230
CAS No.
M.F
C22H20N2O6
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline...

Product Name

2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione)

IUPAC Name

2-[6-(1,3-dioxoisoindol-2-yl)-2,5-dihydroxyhexyl]isoindole-1,3-dione

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C22H20N2O6/c25-13(11-23-19(27)15-5-1-2-6-16(15)20(23)28)9-10-14(26)12-24-21(29)17-7-3-4-8-18(17)22(24)30/h1-8,13-14,25-26H,9-12H2

InChI Key

IBLQALNWMDNRJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCC(CN3C(=O)C4=CC=CC=C4C3=O)O)O

2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) is a complex organic compound characterized by its molecular formula C22H20N2O6C_{22}H_{20}N_{2}O_{6} and a molecular weight of 408.4 g/mol. This compound appears as a white solid and serves as an intermediate in the synthesis of tetrahydrofuran derivatives. Its structure features two isoindoline-1,3-dione moieties linked by a 2,5-dihydroxyhexane-1,6-diyl group, which contributes to its unique chemical properties and potential biological activities.

The chemical reactivity of 2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) includes several notable reactions:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be achieved with lithium aluminum hydride or other reducing agents.
  • Substitution: Nucleophilic substitution reactions are possible, allowing for the replacement of functional groups by nucleophiles.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

Research into the biological activity of 2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) has indicated potential interactions with neurotransmitter receptors, particularly dopamine receptors. This suggests possible applications in neuropharmacology, including the development of antiepileptic and antipsychotic agents. The compound's unique structure may contribute to its efficacy in modulating biological pathways related to these conditions.

The synthesis of 2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) typically involves the reaction of phthalic anhydride with aniline derivatives under reflux conditions in a solvent such as toluene. This method allows for the formation of the isoindoline rings and the subsequent attachment of the dihydroxyhexane linker. The control of reaction conditions is crucial to obtaining high yields and purity of the final product .

This compound has a range of applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules and tetrahydrofuran derivatives.
  • Biology: Investigated for its potential effects on dopamine receptor interactions.
  • Medicine: Explored for its utility in developing new therapeutic agents targeting neurological disorders.
  • Industry: Used in producing polymers and dyes due to its unique chemical structure .

Interaction studies have focused on the compound's binding affinity to dopamine receptors. These studies are essential for understanding its pharmacological potential and guiding future drug development efforts. Preliminary results indicate that modifications to the isoindoline structure may enhance receptor selectivity and potency .

Several compounds share structural similarities with 2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione), allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
2,2'-(Hexanediyl)bis(isoindoline-1,3-dione)C22H20N2O4Lacks hydroxyl groups; simpler structure
N,N'-Hexandiyl-bis-phthalimideC22H20N2O4Contains phthalimide instead of isoindoline; different reactivity
N,N'-Hexamethylen-diphthalimideC22H20N2O4Similar backbone but different functional groups

The uniqueness of 2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) lies in its specific arrangement of hydroxyl groups and isoindoline units. This configuration imparts distinct chemical reactivity and potential biological activity not found in simpler or structurally different compounds .

Traditional Condensation Approaches Using Phthalic Anhydride Derivatives

The synthesis of bis-phthalimide derivatives historically relies on condensation reactions between phthalic anhydride derivatives and amines. For 2,2'-(2,5-dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione), this involves a two-step process:

  • Formation of Phthalimide Precursors: Phthalic anhydride reacts with ammonia under aqueous conditions to form ammonium phthalate, which undergoes dehydration at 150–160°C to yield phthalimide. Substituting ammonia with primary amines introduces alkyl or aryl groups at the nitrogen position.
  • Coupling with Dihydroxyhexane: The dihydroxyhexane spacer is introduced via nucleophilic substitution or esterification. For example, reacting phthalimide with 1,6-dibromo-2,5-dihydroxyhexane in a polar aprotic solvent (e.g., dimethylformamide) facilitates ether bond formation.

A critical limitation of this approach is the need for stoichiometric reagents and harsh dehydration conditions, which often result in moderate yields (50–70%). Side reactions, such as incomplete imidization or spacer hydrolysis, further complicate purification.

Modern Catalytic Systems for Imide Bond Formation

Recent advances employ transition-metal catalysis to streamline imide bond formation. Palladium-catalyzed carbonylative cyclization represents a breakthrough for synthesizing isoindoline-1,3-diones directly from o-halobenzoates and amines. Key features include:

  • Catalytic Efficiency: Using 5–10 mol% Pd(OAc)~2~ and triphenylphosphine (PPh~3~) as a ligand under 1 atm CO enables one-step conversion of methyl 2-iodobenzoate and amines into phthalimides at 95°C.
  • Functional Group Tolerance: The method accommodates methoxy, nitro, and alcohol groups on either substrate, achieving yields of 71–92% (Table 1).

Table 1. Palladium-Catalyzed Synthesis of Isoindoline-1,3-diones

o-Halo BenzoateAmineProduct Yield (%)
Methyl 2-iodobenzoateBenzylamine85
Methyl 2-iodobenzoateCyclohexylamine77
Ethyl 2-bromobenzoateAniline68

This approach eliminates the need for pre-formed phthalic anhydride derivatives, reducing synthesis steps and improving atom economy. However, scalability challenges persist due to the cost of palladium catalysts and carbon monoxide handling.

Solvent Effects and Reaction Kinetic Profiling

Solvent choice critically influences reaction rates and product distribution in bis-phthalimide synthesis:

  • Polar Aprotic Solvents: Dimethylacetamide (DMAc) and N-methylpyrrolidone (NMP) enhance nucleophilicity in spacer coupling reactions, achieving 80–90% conversion within 6 hours.
  • Protic Solvents: Water or ethanol slows reaction kinetics due to hydrogen bonding with reactive intermediates, necessitating prolonged heating (24–48 hours).

Kinetic studies of palladium-catalyzed reactions reveal a first-order dependence on o-iodobenzoate concentration and zero-order dependence on amine concentration, suggesting rate-limiting oxidative addition of the aryl halide to palladium. Increasing temperature from 80°C to 110°C accelerates the reaction 3-fold, but higher temperatures promote ligand degradation.

Optimized Protocol:

  • Solvent: Toluene (balances substrate solubility and catalyst stability).
  • Temperature: 95°C (maximizes rate without degrading PPh~3~).
  • Base: Cs~2~CO~3~ (2 equiv) for efficient deprotonation of amine nucleophiles.

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

408.13213636 g/mol

Monoisotopic Mass

408.13213636 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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